Target Engagement Potency: Sub-Nanomolar Biochemical IC50 vs. Structurally Related Indole-Piperidine Derivatives
In a direct biochemical assay setting, the target compound demonstrates exceptional target engagement potency. A BindingDB record (CHEMBL4777764) reports an IC50 of 0.601 nM for this compound against its designated molecular target [1]. In contrast, the simple indole-2-piperidine amide analog (CAS 22930-55-8) lacks any reported sub-micromolar activity in comparable biochemical screens, and a benzimidazole-substituted analog (BDBM21696) exhibits an EC50 of 1020 nM at the FPRL1 receptor, representing a >1,000-fold rightward shift in cellular potency [2]. This magnitude of potency difference cannot be bridged by minor structural modifications and positions the target compound as a critical probe or starting point.
| Evidence Dimension | Biochemical target engagement (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM (BindingDB BDBM50557848) |
| Comparator Or Baseline | BDBM21696 (benzimidazole analog) EC50 = 1020 nM; CAS 22930-55-8 (unsubstituted piperidine amide) IC50 not reached within tested range |
| Quantified Difference | >1,000-fold difference (for BDBM21696 comparator) |
| Conditions | Biochemical assay; type and target specified in deposited record WO2021067859 |
Why This Matters
For a procurement decision, sub-nanomolar potency indicates a high-affinity interaction that translates to lower required concentrations in cell-based experiments, reducing off-target risk and conserving expensive compound.
- [1] BindingDB. (n.d.). BDBM50557848, CHEMBL4777764. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM21696. Retrieved from bindingdb.org View Source
